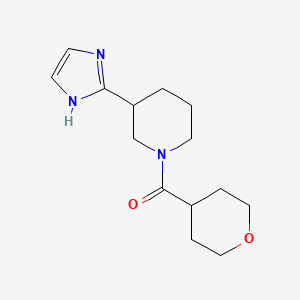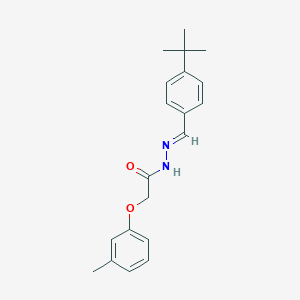![molecular formula C19H23ClN4O2 B5538637 1-(4-chlorobenzyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5538637.png)
1-(4-chlorobenzyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemicals with significant interest in medicinal chemistry, particularly in the context of receptor interactions and molecular conformations.
Synthesis Analysis
The synthesis of similar compounds often involves complex multi-step processes. For instance, "N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide" is synthesized using methods involving conformational analysis and receptor binding studies (Shim et al., 2002).
Molecular Structure Analysis
X-ray diffraction studies have been used to determine the crystal structures of related compounds, which helps in understanding the conformation and positioning of various substituents (Żesławska et al., 2018).
Chemical Reactions and Properties
The chemical reactions involving similar compounds usually involve interactions with receptors, as shown in the research on SR141716, a related compound with significant receptor interaction properties (Shim et al., 2002).
Physical Properties Analysis
The physical properties, such as solubility and crystalline structure, are often determined using techniques like X-ray diffraction. These properties are critical in understanding the compound's behavior in various environments (Żesławska et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and binding affinity, are key to understanding how these compounds interact at a molecular level. The study of SR141716 provides insights into how these compounds interact with receptors and other molecular entities (Shim et al., 2002).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
1-(4-chlorobenzyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide, due to its complex structure, is involved in various synthesis and characterization studies. Research includes the synthesis of substituted derivatives to explore their chemical properties and potential applications in medicinal chemistry. For instance, Sedlák et al. (2008) discuss the synthesis and characterization of similar compounds, exploring their potential for further chemical modifications through reactions like base-catalysed ring closure and the Buchwald-Hartwig reaction (Sedlák et al., 2008).
Molecular Interaction Studies
Studies on molecular interactions, particularly focusing on the antagonist properties of related compounds against specific receptors, provide insights into their potential therapeutic applications. For example, Shim et al. (2002) investigated the molecular interaction of a similar antagonist with the CB1 cannabinoid receptor, using techniques like AM1 molecular orbital method and comparative molecular field analysis (CoMFA) to understand the binding affinities and structure-activity relationships (Shim et al., 2002).
Structural Analysis through Crystallography
Crystallographic studies provide detailed insights into the conformational dynamics and structural characteristics of compounds. Żesławska et al. (2018) conducted X-ray diffraction studies on arylidene-imidazolone derivatives to understand their crystal structures and potential pharmacological actions, highlighting the importance of structural analysis in drug design (Żesławska et al., 2018).
Radiolabeling for Biological Imaging
The synthesis of radiolabeled compounds for biological imaging and drug discovery is a significant application. Mundwiler et al. (2004) discussed a mixed ligand concept for labeling bioactive molecules with 99mTc, demonstrating the utility of such approaches in medical diagnostics and therapeutic monitoring (Mundwiler et al., 2004).
Antimicrobial Activity
The antimicrobial activity of novel compounds, including derivatives similar to the one , is a critical area of research in the fight against resistant strains of bacteria and fungi. Lv et al. (2017) reported on the design, synthesis, and evaluation of imidazo[1,2-a]pyridine-3-carboxamide derivatives for antimycobacterial activity, providing a foundation for further exploration in antimicrobial therapies (Lv et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-methyl-N-[(1-methylimidazol-2-yl)methyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2/c1-22-10-9-21-17(22)13-23(2)19(26)15-5-8-18(25)24(12-15)11-14-3-6-16(20)7-4-14/h3-4,6-7,9-10,15H,5,8,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTGFBYFDSXVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN(C)C(=O)C2CCC(=O)N(C2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B5538574.png)
![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5538576.png)

![6-methoxy-N-methyl-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}-3-chromanecarboxamide](/img/structure/B5538586.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5538593.png)
![2-chloro-N-{[(3-nitrophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5538599.png)
![3-(2-methoxyethyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinecarboxylic acid](/img/structure/B5538605.png)
![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5538609.png)

![5,5-dimethyl-2-phenyl-3a,4,5,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5538626.png)
![N-{[(2S,4S)-4-fluoro-1-(pyridin-2-ylacetyl)pyrrolidin-2-yl]methyl}-3-methoxybenzamide](/img/structure/B5538631.png)
![3-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5538641.png)
![6-methyl-N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5538649.png)
![4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B5538658.png)